

# Technical Support Center: CC-930 Kinase Profiling

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of **CC-930** (Tanzisertib) in kinase assays. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate accurate and effective experimentation.

## Quantitative Kinase Inhibition Data for CC-930

The following tables summarize the known inhibitory activities of **CC-930** against its primary targets (JNK isoforms) and a selection of off-target kinases. The data is compiled from various biochemical assays.

Table 1: Potency of CC-930 against JNK Isoforms and Related MAP Kinases



| Kinase | Parameter | Value (nM) |
|--------|-----------|------------|
| JNK1   | IC50      | 61         |
| Ki     | 44 ± 3    |            |
| JNK2   | IC50      | 5          |
| Ki     | 6.2 ± 0.6 |            |
| JNK3   | IC50      | 5          |
| p38α   | IC50      | 3400       |
| ERK1   | IC50      | 480        |

Data sourced from in vitro kinase assays.[1]

Table 2: Off-Target Kinase Activity of CC-930

This table presents data from a broad kinase screen. EGFR was identified as a significant off-target.

| Off-Target Kinase | Parameter | Value (nM) | Notes                                                                                                 |
|-------------------|-----------|------------|-------------------------------------------------------------------------------------------------------|
| EGFR              | IC50      | 380        | The only non-MAP kinase inhibited by more than 50% at a 3 µM concentration in a panel of 240 kinases. |

Table 3: KINOMEscan Profiling of **CC-930** (10  $\mu$ M)

The following kinases showed significant binding to **CC-930** (reported as "Percent of control," where a lower percentage indicates stronger binding) in a KINOMEscan competition binding assay. This screen provides a broader view of potential off-target interactions.



| Kinase                                      | Percent of Control (%)                                                                                                                                      |
|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| JNK1                                        | [Data not explicitly found in search results]                                                                                                               |
| JNK2                                        | [Data not explicitly found in search results]                                                                                                               |
| JNK3                                        | [Data not explicitly found in search results]                                                                                                               |
| EGFR                                        | [Data not explicitly found in search results]                                                                                                               |
| Other potential off-targets from KINOMEscan | [Specific percentages for other kinases were not detailed in the provided search results but would be listed here based on the raw data from such a screen] |

Note: While a KINOMEscan dataset for "CG-930" exists, the specific percentage values for each kinase were not available in the initial search results.[2] Researchers should refer to the primary dataset for a comprehensive list of interactions.

# **Experimental Protocols**

Accurate assessment of kinase inhibition is critical. Below are generalized protocols for common kinase assay formats used to determine inhibitor selectivity.

# Radiometric Kinase Assay (e.g., for JNK1, JNK2, JNK3, p38α, ERK1)

This method measures the incorporation of radiolabeled phosphate from [ $\gamma$ -<sup>33</sup>P]ATP into a substrate.

- Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and the necessary cofactors.
- Inhibitor Addition: Add varying concentrations of **CC-930** or a vehicle control (e.g., DMSO) to the reaction mixture.
- Initiation: Start the reaction by adding the [γ-<sup>33</sup>P]ATP solution.



- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination and Substrate Capture: Stop the reaction, typically by adding an acid. The phosphorylated substrate is then captured on a filter membrane.
- Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.
- Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

## **KINOMEscan Competition Binding Assay**

This technology measures the ability of a compound to displace a kinase from an immobilized, active-site directed ligand.

- Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound (CC-930).
- Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.
- Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).
- Data Interpretation: Results are typically reported as "percent of control," where the control is the amount of kinase bound in the absence of the inhibitor. A low percentage indicates strong binding of the compound to the kinase.

# **Troubleshooting Guide**

Q: My IC50 value for JNK1 is significantly different from the published data. What could be the reason?

A: Discrepancies in IC50 values can arise from several factors:



- ATP Concentration: CC-930 is an ATP-competitive inhibitor.[1] The IC50 value will be
  influenced by the ATP concentration in your assay. Ensure your ATP concentration is
  consistent and ideally close to the Km of the kinase for ATP.
- Substrate Choice: The type of substrate used (e.g., peptide vs. protein) can affect the measured potency.
- Enzyme Purity and Activity: Variations in the purity and specific activity of the recombinant kinase can lead to different results.
- Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all impact the outcome.
- Compound Integrity: Verify the concentration and purity of your **CC-930** stock solution.

Q: I am observing inhibition of a kinase not listed in the primary off-target profile. Is this a real effect?

A: It is possible to discover novel off-target effects. Here's how to approach this:

- Confirm with a Different Assay Format: If you initially observed the effect in a cell-based assay, try to confirm it using a biochemical assay with purified kinase, or vice-versa.
- Determine the IC50: If the effect is real, determining the IC50 value will help you understand the potency of the interaction. An IC50 in the high micromolar range may be less physiologically relevant than one in the nanomolar range.
- Consult Broader Screening Data: Refer to comprehensive screening data, such as a full KINOMEscan panel, to see if this interaction has been previously observed.
- Consider Assay Interference: Some compounds can interfere with certain assay technologies (e.g., through aggregation or fluorescence). Run appropriate controls to rule out assay artifacts.

Q: Why am I seeing toxicity in my cell-based experiments that doesn't seem to be related to JNK inhibition?



A: This could be due to an off-target effect.

- Review the Kinase Selectivity Profile: Check if any of the known off-targets of CC-930, such
  as EGFR, are known to play a critical role in the cell type you are using.[1]
- Consider Pathway Analysis: The unexpected phenotype could be due to the inhibition of a kinase in a different signaling pathway.
- Dose-Response Analysis: Perform a careful dose-response experiment to see if the toxicity correlates with the concentration range expected for the off-target inhibition.

# Frequently Asked Questions (FAQs)

What is the primary target of **CC-930**? **CC-930** is a potent inhibitor of the c-Jun N-terminal kinases (JNKs), with a bias towards JNK2.[3][4]

What are the known off-target effects of **CC-930**? The most significant known off-target is the Epidermal Growth Factor Receptor (EGFR), with an IC50 of 380 nM.[1] Broader screens like KINOMEscan may reveal other, weaker interactions.

Is **CC-930** selective among the JNK isoforms? **CC-930** inhibits all three JNK isoforms but shows a preference for JNK2 (IC50 = 5 nM) and JNK3 (IC50 = 5 nM) over JNK1 (IC50 = 61 nM).[1]

How should I design my experiments to account for potential off-target effects?

- Use the lowest effective concentration of CC-930 that gives you the desired level of JNK inhibition.
- Include appropriate controls, such as a structurally distinct JNK inhibitor, to confirm that the observed phenotype is due to JNK inhibition.
- In cell-based assays, consider using cell lines with known dependencies on potential offtarget kinases (like EGFR) as controls.
- When interpreting results, always consider the possibility that off-target effects could be contributing to the observed phenotype.



Why was the clinical development of **CC-930** (Tanzisertib) discontinued? The clinical development of tanzisertib was discontinued due to adverse events related to liver enzyme elevations, which could potentially be linked to its off-target profile or metabolism.[3]

# Visualizations Signaling Pathway Context

JNK Signaling and Potential CC-930 Off-Target Interaction



Click to download full resolution via product page

Caption: JNK signaling pathway and the off-target interaction of **CC-930** with EGFR.



## **Experimental Workflow for Kinase Inhibitor Profiling**



Click to download full resolution via product page

Caption: A typical experimental workflow for determining the selectivity of a kinase inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. atsjournals.org [atsjournals.org]
- 4. tanzisertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [Technical Support Center: CC-930 Kinase Profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684340#off-target-effects-of-cc-930-in-kinase-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com